molecular formula C15H19N5O5S B2809562 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2034275-56-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2809562
M. Wt: 381.41
InChI Key: NNSVPIKSGDSUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DMTMM, is a chemical compound that is widely used in scientific research. It is a coupling reagent that is commonly used in peptide synthesis, as well as in the synthesis of other organic compounds. DMTMM has several advantages over other coupling reagents, including its high efficiency, low toxicity, and ease of use. In

Scientific Research Applications

Conversion of Carboxy Groups

A method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been developed, which has applications in the synthesis of potential antifungal products. This reaction utilizes an activated form of carboxylic acids with zinc dimethyl imidodicarbonimidate, leading to high yields of 4,6-dimethoxy-1,3,5-triazines when applied to N-benzylpyroglutamic acids (Oudir, Rigo, Hénichart, & Gautret, 2006).

Efficient Condensing Agent for Amides and Esters

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and characterized as an efficient condensing agent leading to the formation of amides and esters from carboxylic acids and amines. This method is practical due to its operation under atmospheric conditions without the need for drying solvents, and the co-product from DMTMM after condensation can be readily removed by extraction (Kunishima et al., 1999).

Anti-Inflammatory and Analgesic Agents

The triazine derivative has been utilized in the synthesis of novel compounds with anti-inflammatory and analgesic properties. These compounds have been identified as potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sustainable Synthesis of Amides

A study describes the use of triazine-derived quaternary ammonium salts as dehydro-condensation agents for amide synthesis, highlighting their economic and environmental benefits. This research presents an alternative to traditional amide synthesis methods, emphasizing sustainability and efficiency (Sole et al., 2021).

Discovery of Selective Inhibitors

Triazine libraries have been employed in the discovery of potent and selective inhibitors for ADAMTS-4, a therapeutic target for osteoarthritis. This approach demonstrates the utility of triazine derivatives in the development of novel inhibitors with significant selectivity and potency, showcasing the compound's application in drug discovery (Ding et al., 2015).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSVPIKSGDSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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